N~1~-Phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine
Description
N~1~-Phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine is an organic compound that features a phenyl group and a pyridin-2-ylmethyl group attached to an ethane-1,2-diamine backbone
Properties
CAS No. |
62402-17-9 |
|---|---|
Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N'-phenyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H17N3/c1-2-6-13(7-3-1)17-11-10-15-12-14-8-4-5-9-16-14/h1-9,15,17H,10-12H2 |
InChI Key |
BAHQNTWCJXOUDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCNCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine typically involves the reaction of phenylamine with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N~1~-Phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N~1~-Phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-Phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In receptor modulation, it may interact with receptor sites, altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: Similar structure but with dimethyl groups instead of a phenyl group.
N,N-DiMethyl-2-[(RS)-1-phenyl(pyridin-2-yl)-Methoxy]ethanaMineHydrogenFuMarate: Contains a methoxy group and fumarate salt.
Uniqueness
N~1~-Phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine is unique due to its combination of a phenyl group and a pyridin-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact differently with molecular targets compared to its analogs .
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